1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE
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Overview
Description
1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
The synthesis of 1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzyl chloride and 4-methylphenol.
Formation of Piperazine Derivative: The 4-ethylbenzyl chloride is reacted with piperazine to form 1-(4-ethylbenzyl)piperazine.
Ether Formation: The 4-methylphenol is then reacted with an appropriate alkylating agent to form 2-(4-methylphenoxy)ethanol.
Final Coupling: The final step involves the coupling of 1-(4-ethylbenzyl)piperazine with 2-(4-methylphenoxy)ethanol under suitable conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-[4-(4-Ethylbenzyl)piperazino]-2-(4-Methylphenoxy)-1-ethanone can be compared with other piperazine derivatives, such as:
1-(4-Ethylbenzyl)piperazine: Similar in structure but lacks the phenoxy group, leading to different biological activities.
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone: Another piperazine derivative with a different substituent pattern, resulting in unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O2/c1-3-19-6-8-20(9-7-19)16-23-12-14-24(15-13-23)22(25)17-26-21-10-4-18(2)5-11-21/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
KICXRFKEYSPYTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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